
N-(2-isopropylphenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropylphenyl)-3,4,5-trimethoxybenzamide, also known as 'isopropylphenidate' is a research chemical that belongs to the phenidate class of compounds. It is structurally similar to methylphenidate, which is a commonly prescribed drug for attention deficit hyperactivity disorder (ADHD). Isopropylphenidate is a potent psychostimulant that has gained popularity among researchers due to its unique pharmacological properties.
Mécanisme D'action
Isopropylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels. This results in increased stimulation of the central nervous system, leading to improved focus, attention, and cognitive function.
Biochemical and Physiological Effects:
Isopropylphenidate has been shown to have a range of physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to decreased blood flow to certain parts of the body. In addition, isopropylphenidate has been shown to have a range of biochemical effects, including increased levels of dopamine and norepinephrine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of isopropylphenidate is its potency, which makes it a useful tool for researchers studying the effects of psychostimulants on the brain. However, its potency can also be a limitation, as it can lead to toxicity at high doses. Another limitation of isopropylphenidate is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research on isopropylphenidate. One area of interest is its potential use as a treatment for cognitive disorders, such as ADHD and narcolepsy. Another area of interest is its potential use as a cognitive enhancer, particularly in the field of education and academia. Additionally, further research is needed to fully understand the long-term effects of isopropylphenidate on the brain and body, as well as its potential for abuse and addiction.
Méthodes De Synthèse
Isopropylphenidate can be synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-isopropylphenylmagnesium bromide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure isopropylphenidate.
Applications De Recherche Scientifique
Isopropylphenidate has been extensively studied for its potential use in the treatment of ADHD, narcolepsy, and other cognitive disorders. It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a crucial role in attention and focus. Isopropylphenidate has also been studied for its potential use as a cognitive enhancer, as it has been shown to improve memory and learning in animal studies.
Propriétés
Formule moléculaire |
C19H23NO4 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C19H23NO4/c1-12(2)14-8-6-7-9-15(14)20-19(21)13-10-16(22-3)18(24-5)17(11-13)23-4/h6-12H,1-5H3,(H,20,21) |
Clé InChI |
VNKUUKSPNWBREU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



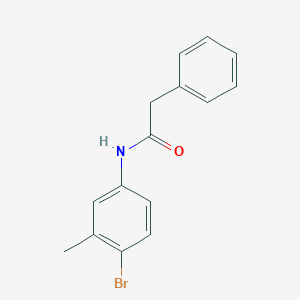
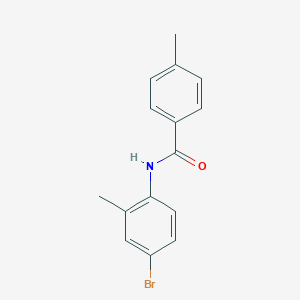
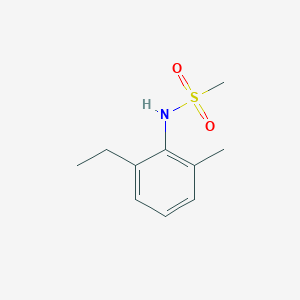
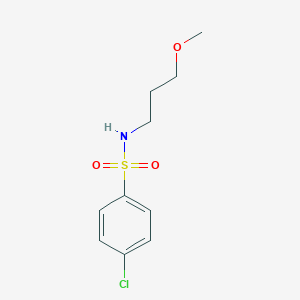
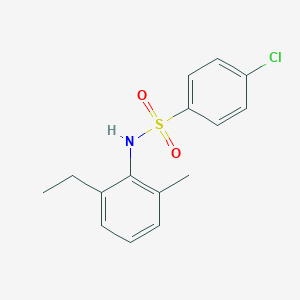
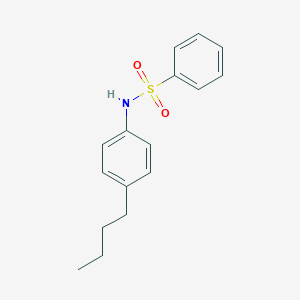

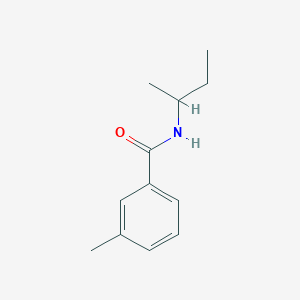
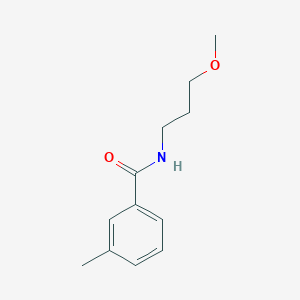
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)
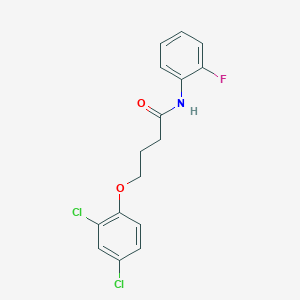
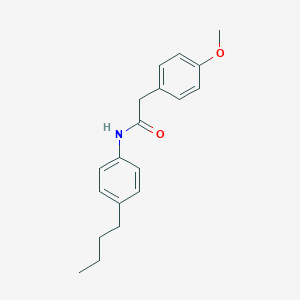
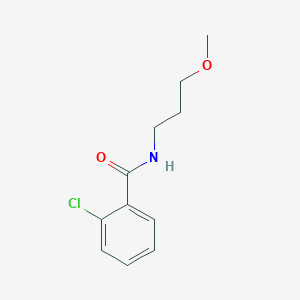
![Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate](/img/structure/B291731.png)